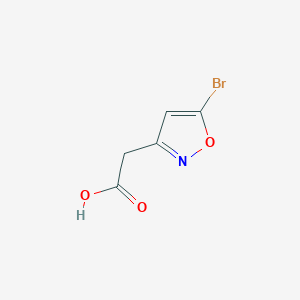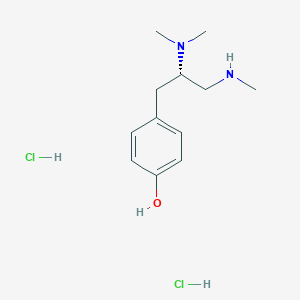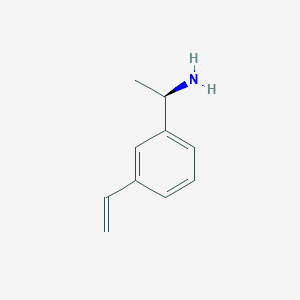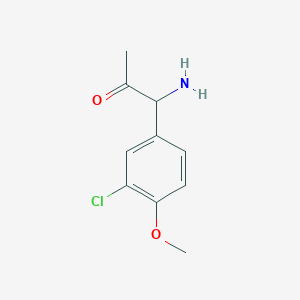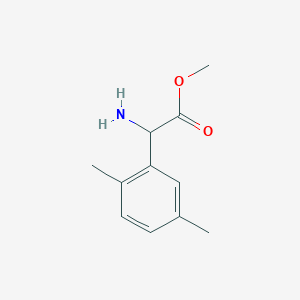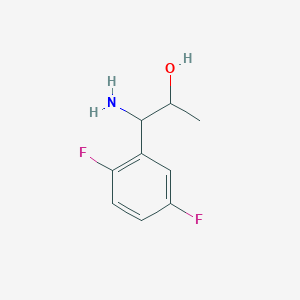
(R)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a tetrahydronaphthalene backbone. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the naphthalene ring using a fluorinating agent such as Selectfluor.
Methylation: Introduction of the methyl group via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogen gas and a palladium catalyst.
Amination: Introduction of the amine group through a reductive amination reaction using an amine source like ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the amine group play crucial roles in binding to these targets, potentially modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(S)-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its chemical properties and biological activity.
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.
Uniqueness
®-5-Fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the fluorine atom and the methyl group, which confer specific chemical properties and biological activities. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different effects compared to the (S)-enantiomer.
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
(1R)-5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChIキー |
NSOJKPUBJBXWNM-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(C2=C(C=C1)[C@@H](CCC2)N)F |
正規SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




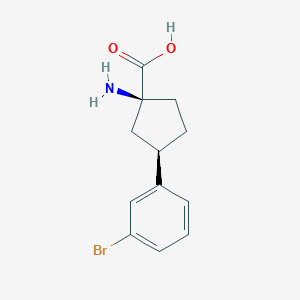
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)

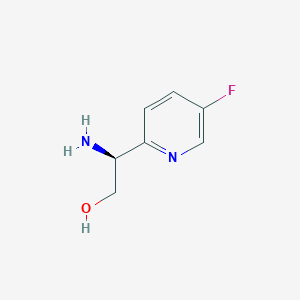
![Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
